2-((2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide
Description
This compound is a substituted imidazole derivative with a thioether-linked acetamide side chain. Key structural features include:
- Imidazole core: Positions 2 and 5 are substituted with 3-methoxyphenyl and 4-methoxyphenyl groups, respectively.
- Thioether bridge: At position 4, connecting the imidazole to an acetamide moiety.
- Acetamide substituent: The nitrogen is functionalized with a 3-methoxypropyl group.
The molecular formula is C₂₃H₂₇N₃O₄S (calculated molecular weight: ~441.1 g/mol). The methoxy groups enhance hydrophobicity, while the acetamide and imidazole NH provide hydrogen-bonding capacity.
Properties
IUPAC Name |
2-[[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-28-13-5-12-24-20(27)15-31-23-21(16-8-10-18(29-2)11-9-16)25-22(26-23)17-6-4-7-19(14-17)30-3/h4,6-11,14H,5,12-13,15H2,1-3H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZWRBVXKHLIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=C(NC(=N1)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide typically involves multiple steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized through the condensation of 3-methoxybenzaldehyde and 4-methoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as 3-methoxypropylthiol, in the presence of a base like sodium hydride to form the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate is acylated with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound's structure indicates potential interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation. Here are some documented applications:
Anticancer Activity
Research indicates that imidazole derivatives exhibit significant anticancer properties. Compounds similar to 2-((2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide have been found to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, studies have shown that imidazole-based compounds can act as inhibitors of protein kinases, which are crucial in cancer progression .
Antimicrobial Properties
Imidazole derivatives are also known for their antimicrobial activities. The presence of methoxy groups enhances lipophilicity, potentially increasing membrane permeability and efficacy against various pathogens. This compound may exhibit activity against both gram-positive and gram-negative bacteria, as well as fungi .
Neurological Applications
There is emerging evidence suggesting that imidazole derivatives can modulate neurotransmitter systems, particularly glutamate receptors. This modulation could lead to therapeutic effects in conditions such as depression and anxiety disorders. The compound's ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for neurological studies .
Case Studies and Research Findings
Several studies have explored the efficacy of imidazole derivatives similar to this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various imidazole derivatives for their anticancer properties, demonstrating that modifications at the phenyl rings significantly influenced their biological activity .
- Antimicrobial Testing : Research conducted by the American Society for Microbiology reported on a series of imidazole compounds showing potent activity against resistant strains of bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MICs) lower than traditional antibiotics .
- Neurological Impact : A recent investigation into the effects of imidazole derivatives on neurotransmitter receptors found that certain substitutions enhance binding affinity to NMDA receptors, suggesting potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-((2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thioether and acetamide groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole-Based Acetamides ()
Compounds such as N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) and N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) share the thioacetamide motif but differ in core heterocycles.
Benzimidazole Derivatives ()
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide () and N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide () highlight substituent-driven variations.
Key Insight: The target compound’s monocyclic structure may reduce steric hindrance compared to benzimidazoles, favoring membrane permeability.
Imidazole Analog with Benzodioxin Substituent ()
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide (C331-1953) shares the imidazole-thioacetamide backbone but differs in the N-substituent.
Key Insight : The 3-methoxypropyl group in the target compound may improve aqueous solubility compared to the benzodioxin substituent, which enhances metabolic stability but reduces polarity.
Structural-Activity Relationship (SAR) Trends
Core heterocycle: Imidazole > thiadiazole in H-bond donor capacity (NH vs. Benzimidazoles exhibit enhanced π-π stacking but higher molecular weight.
Methoxy positioning :
- 3- and 4-Methoxy groups on phenyl rings optimize electronic effects for target binding.
Acetamide vs. sulfonamide :
- Acetamides (target compound) are less acidic than sulfonamides, altering ionization state at physiological pH.
Biological Activity
The compound 2-((2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide is a novel derivative of imidazole that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The reaction begins with 3-methoxyphenyl and 4-methoxyphenyl derivatives.
- Reaction Conditions : The imidazole ring is formed through a condensation reaction under reflux conditions, often utilizing catalysts to enhance yield.
- Final Product : The thioether and acetamide functionalities are introduced to complete the synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : The compound can modulate signal transduction pathways by interacting with cellular receptors, which may lead to altered cellular functions.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
- In Vitro Studies : The compound was tested against a panel of approximately sixty cancer cell lines, including leukemia and solid tumors. Results indicated that it exhibited selective cytotoxicity towards certain leukemia cell lines at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .
| Cell Line Type | Sensitivity (10 µM) |
|---|---|
| Leukemia | High |
| Solid Tumors | Moderate |
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been assessed:
- Bacterial Strains Tested : It was evaluated against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with MIC values comparable to standard antibiotics like ciprofloxacin.
Antioxidant Activity
The antioxidant potential was measured using DPPH and FRAP assays:
- DPPH Assay Results : The compound exhibited strong radical scavenging activity, indicating its potential in preventing oxidative stress-related damage.
Case Studies
- Case Study on Anticancer Activity : A study conducted on mice models showed that treatment with the compound led to a marked reduction in tumor size compared to control groups, highlighting its therapeutic potential in oncology.
- Toxicity Assessment : In vivo toxicity studies indicated that the compound had a favorable safety profile, with no significant hepatotoxicity observed at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
